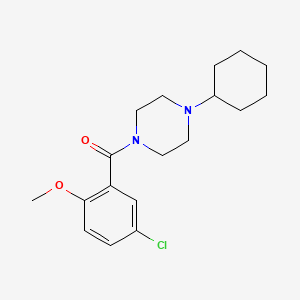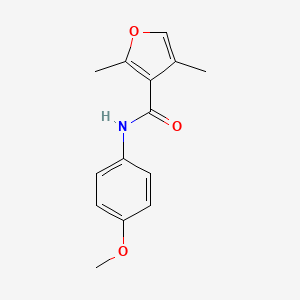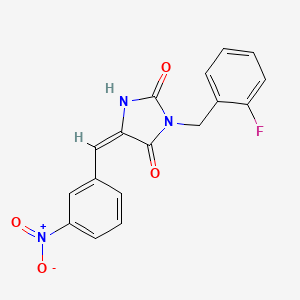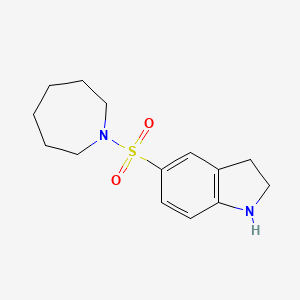
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone
Overview
Description
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential applications in cancer treatment.
Mechanism of Action
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone acts as a competitive inhibitor of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation. It has been shown to have a higher affinity for the EGFR than other tyrosine kinase inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone is a potent and selective inhibitor of the EGFR, making it a valuable tool for studying the EGFR signaling pathway. However, its use is limited by its low solubility and poor pharmacokinetic properties, which can affect its efficacy in vivo.
Future Directions
1. Development of new 2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone analogs with improved pharmacokinetic properties and efficacy.
2. Investigation of the potential use of this compound in combination with immunotherapy for cancer treatment.
3. Evaluation of this compound in clinical trials for the treatment of various types of cancer.
4. Investigation of the role of EGFR signaling in other diseases, such as Alzheimer's disease and diabetes.
5. Development of new methods for the synthesis and purification of this compound and its analogs.
Scientific Research Applications
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone has been widely used in scientific research to study the EGFR signaling pathway and its role in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been used in preclinical studies to evaluate its potential as a therapeutic agent for cancer.
properties
IUPAC Name |
3-(4-phenylbutyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17-15-11-4-5-12-16(15)19-18(22)20(17)13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYLJVINOPOWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2-[(3,4-dichlorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4766094.png)
![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766097.png)
![(2-{[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4766102.png)
![isopropyl 2-({2-cyano-3-[1-(2-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4766107.png)
![N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4766112.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4766121.png)

![N-(2-methoxy-5-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4766130.png)
![6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4766149.png)


![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766184.png)